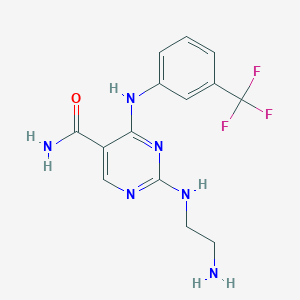
Syk Inhibitor II
Descripción general
Descripción
Syk Inhibitor II is a cell-permeable, pyrimidine-carboxamide compound that selectively and reversibly blocks Syk (IC50 = 41 nM) in an ATP-competitive manner . It is much less potent against PKCε, PKCβII, ZAP-70, Btk, and Itk .
Synthesis Analysis
The synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives have been studied in the context of Syk inhibitors .Molecular Structure Analysis
Syk Inhibitor II is a pyrimidine-carboxamide compound . It acts as a potent, selective, reversible, and ATP-competitive inhibitor of Syk .Chemical Reactions Analysis
Syk Inhibitor II has been shown to prevent FcεRI-mediated 5-HT release in RBL-2H3 cells in vitro .Physical And Chemical Properties Analysis
Syk Inhibitor II is a crystalline solid with a molecular weight of 413.2. It has a solubility of 2 mg/ml in DMF, 30 mg/ml in DMSO, 0.3 mg/ml in ethanol, and 10 mg/ml in PBS (pH 7.2) .Aplicaciones Científicas De Investigación
Hematological Malignancies
Syk Inhibitor II plays a crucial role in the treatment of hematological malignancies . It is a critical element in the B-cell receptor signaling pathway and is a key component in signal transduction from other immune receptors like Fc receptors and adhesion receptors . Several oral Syk inhibitors, including fostamatinib (R788), entospletinib (GS-9973), cerdulatinib (PRT062070), and TAK-659, are being assessed in clinical trials .
Chronic Lymphoid Leukemia
The second-generation compound, entospletinib, showed promising results in clinical trials against B-cell malignancies, mainly chronic lymphoid leukemia . Syk inhibitors are being evaluated in combination regimens in multiple malignancies .
Acute Myeloid Leukemia
In acute myeloid leukemia (AML), SYK serves as a relay to an oncogenic transcriptional regulatory network (TRN) linked to NPM1, HOXA9, and MEIS1 helping to suppress myeloid progenitor maturation and promote proliferation . The selective, oral SYK inhibitor, entospletinib (ENTO), has demonstrated clinical activity in HOXA9/MEIS1- driven AML with acceptable tolerability when combined with intensive induction chemotherapy .
Combination with Targeted Agents
SYK inhibitors, Entospletinib and Lanraplenib, show potent anti-leukemic activity in combination with targeted agents . In preclinical studies, LANRA-mediated SYK inhibition shows compelling anti-proliferative and pro-apoptotic activity in combination with gilteritinib, venetoclax, and SNDX5613 in genetically defined subsets of AML .
Anaphylaxis Reactions
Syk inhibitor II has been shown to prevent FcεRI-mediated 5-HT release in RBL-2H3 cells in vitro (IC50 = 460 nM) and to inhibit passive cutaneous anaphylaxis reactions in mice (ID50 = 13.2 mg/kg, s.c.) .
Alzheimer’s Disease
In organotypic brain slices from an Alzheimer’s Disease model (Tau P301S), proinflammatory cytokine levels were elevated relative to wild type, including a 3 fold increase in IL-1β and 1.5 fold increase in IL-6, and these increases could be alleviated by Syk inhibition .
Mecanismo De Acción
Target of Action
Syk Inhibitor II primarily targets the Spleen Tyrosine Kinase (Syk) . Syk is a cytosolic non-receptor protein tyrosine kinase mainly expressed in hematopoietic cells . It plays a critical role in the B-cell receptor signaling pathway and is a key component in signal transduction from other immune receptors like Fc receptors and adhesion receptors .
Mode of Action
Syk Inhibitor II is a cell-permeable, pyrimidine-carboxamide compound that selectively and reversibly blocks Syk . It does this in an ATP-competitive manner . The SH2 domains of Syk bind to immunoreceptor tyrosine-based activation motifs (ITAMs), leading to Syk activation . Following receptor engagement such as antigen binding or sIgM ligation in B cells, tyrosine residues are phosphorylated by Lyn, another Src-family non-receptor PTK . The phosphorylation on the tyrosine residues in Syk creates binding sites for CBL, VAV1, and phospholipase C-gamma, the regulators of B-cell receptor (BCR) signaling pathways .
Biochemical Pathways
Syk Inhibitor II affects the BCR signaling pathway and other immune receptor signaling pathways . Syk, along with other BCR signaling molecules, Bruton tyrosine kinase (BTK), PI3K delta (PI3Kδ), and tumor necrosis factor (TNF) superfamily receptors, is also found to be involved in signal transduction independent from the BCR . These lead to an increase in second messenger IP3 which stimulates calcium ion mobilization .
Pharmacokinetics
It is known that syk inhibitor ii is a cell-permeable compound , suggesting it can readily cross cell membranes to exert its effects.
Result of Action
The inhibition of Syk by Syk Inhibitor II has several molecular and cellular effects. It has been shown to prevent FcεRI-mediated 5-HT release in RBL-2H3 cells . In the context of hematological malignancies, Syk inhibitors have shown promising results in clinical trials against B-cell malignancies, mainly chronic lymphoid leukemia . In acute myeloid leukemia (AML), SYK serves as a relay to an oncogenic transcriptional regulatory network (TRN) linked to NPM1, HOXA9, and MEIS1 helping to suppress myeloid progenitor maturation and promote proliferation .
Action Environment
Environmental factors can influence the action of Syk Inhibitor II. For instance, in the context of Plasmodium falciparum malaria, Syk inhibitors block events by interacting with the Syk protein’s catalytic site . In the presence of Syk inhibitors, a marked decrease of band 3 Tyr phosphorylation is observed according to the increase of the drug’s concentration . This suggests that the concentration of Syk Inhibitor II and the presence of other molecules in the cellular environment can influence its efficacy.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-aminoethylamino)-4-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N6O/c15-14(16,17)8-2-1-3-9(6-8)22-12-10(11(19)24)7-21-13(23-12)20-5-4-18/h1-3,6-7H,4-5,18H2,(H2,19,24)(H2,20,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNFLNSVHWCZML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=NC=C2C(=O)N)NCCN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Syk Inhibitor II | |
CAS RN |
726695-51-8 | |
| Record name | Syk inhibitor II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0726695518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Syk Inhibitor II | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHY3UC4XFH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Syk Inhibitor II, and what are its downstream effects in chronic lymphocytic leukemia (CLL)?
A1: Syk Inhibitor II targets spleen tyrosine kinase (SYK), a crucial component of the B-cell receptor (BCR) signaling pathway. [, ] In CLL, SYK is often overexpressed and contributes to apoptosis resistance. [, ] Syk Inhibitor II effectively reduces the phosphorylation of SYK downstream targets, including PLCγ2, STAT3, and ERK1/2, ultimately leading to apoptosis in CLL cells. [, ]
Q2: How does Syk Inhibitor II compare to other SYK inhibitors in terms of its efficacy in CLL cells?
A2: Research indicates that Syk Inhibitor II demonstrates potent cytotoxic effects on primary CLL cells, even surpassing the effects observed with other SYK inhibitors like piceatannol and R406. [] Notably, Syk Inhibitor II exhibits limited impact on the viability of healthy B cells, suggesting a degree of selectivity for cancerous cells. []
Q3: Are there any prognostic factors that might predict a patient's response to Syk Inhibitor II?
A3: Studies have shown that the cytotoxic effects of Syk Inhibitor II are more pronounced in CLL cases with unmutated immunoglobulin heavy chain variable region (IGHV) genes and those expressing ZAP70. [] Furthermore, a correlation exists between SYK protein expression levels and the effectiveness of SYK inhibitors, suggesting that SYK protein levels could serve as a potential biomarker for predicting treatment response. []
Q4: Could combining Syk Inhibitor II with existing CLL therapies improve treatment outcomes?
A4: Preclinical studies suggest that combining Syk Inhibitor II with fludarabine, a standard chemotherapeutic agent for CLL, results in significantly enhanced cytotoxicity compared to fludarabine alone. [] This synergistic effect highlights the potential of combination therapies incorporating Syk Inhibitor II for improving treatment outcomes in CLL.
Q5: Has Syk Inhibitor II demonstrated activity in other cell types besides CLL cells?
A5: Research shows that Syk Inhibitor II effectively inhibits IL-4-induced functions in human neutrophils by interfering with the association between SYK and IL-4Rα. [, ] This finding suggests a broader potential for Syk Inhibitor II in targeting SYK activity in various cell types and disease contexts.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(2S,3R,4R,5S,6R)-2-(4-formylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B160991.png)
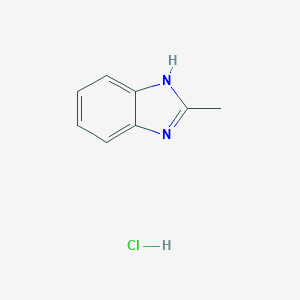
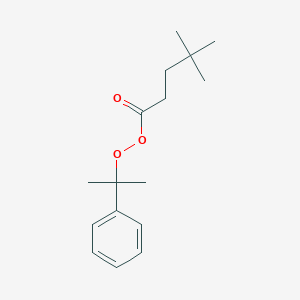
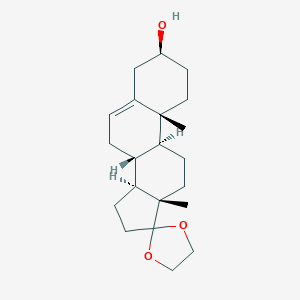
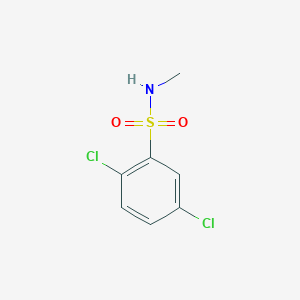
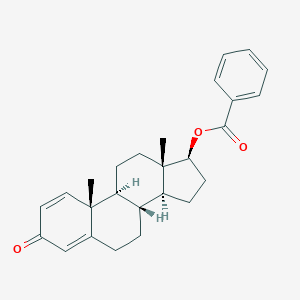
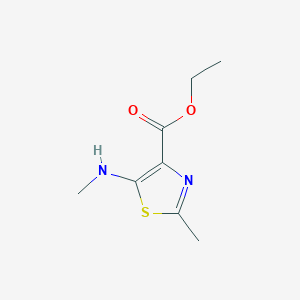
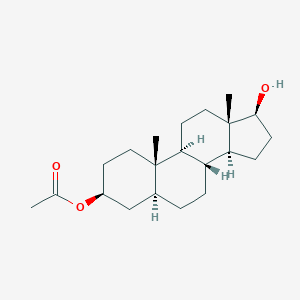

![(8'R,9'S,10'R,13'S,14'S)-10',13'-dimethylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3'-one](/img/structure/B161009.png)
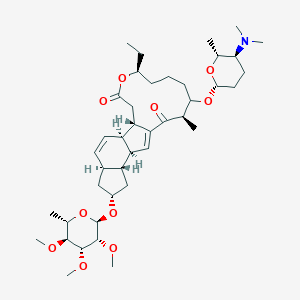
![2,3-dimethyl-1H-pyrazolo[1,5-a]benzimidazole](/img/structure/B161012.png)